molecular formula C7H8ClN5O2 B1361572 4-Chloropyridine-2,6-dicarbohydrazide CAS No. 98276-29-0

4-Chloropyridine-2,6-dicarbohydrazide

Cat. No. B1361572
CAS RN: 98276-29-0
M. Wt: 229.62 g/mol
InChI Key: BNEZLSRZGGPXAG-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H8ClN5O2 and a molecular weight of 229.63 . It is also known as 4-chloro-2,6-pyridinedicarbohydrazide . It is a white to off-white crystalline powder.


Molecular Structure Analysis

The InChI code for 4-Chloropyridine-2,6-dicarbohydrazide is 1S/C7H8ClN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15) . The InChI key is BNEZLSRZGGPXAG-UHFFFAOYSA-N .

It has a storage temperature of 4 degrees Celsius . The density is predicted to be 1.534±0.06 g/cm3 .

Scientific Research Applications

1. Chemical Structure and Properties

4-Chloropyridine-2,6-dicarbohydrazide is a derivative of pyridine, a versatile scaffold in the synthesis of various organic compounds. A review by Boča, Jameson, and Linert (2011) delves into the chemistry and properties of compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). The review discusses the preparation, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Although not directly about 4-Chloropyridine-2,6-dicarbohydrazide, this paper provides insight into the structural variability and potential applications of similar pyridine derivatives in various branches of chemistry (Boča, Jameson & Linert, 2011).

2. Herbicide Toxicity and Environmental Impact

Although not directly related to 4-Chloropyridine-2,6-dicarbohydrazide, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied for its environmental impact and toxicity, providing a framework for understanding the behavior and consequences of chlorine-containing compounds in the environment. Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze global trends and gaps in studies about 2,4-D herbicide toxicity. This review could offer comparative insights for researchers studying the environmental impact and toxicological profile of structurally related compounds like 4-Chloropyridine-2,6-dicarbohydrazide (Zuanazzi, Ghisi & Oliveira, 2020).

3. Potential in Synthesis and Drug Development

The structural features of pyridine derivatives make them significant in the synthesis of biologically active compounds. Sohal (2021) discusses 1,4-dihydropyridines, highlighting their importance in drug development and synthetic organic chemistry. The review emphasizes the versatile methodologies adopted for the synthesis of these compounds and their potential in creating more biologically active substances. This paper provides a broader perspective on how derivatives of pyridine, like 4-Chloropyridine-2,6-dicarbohydrazide, can be instrumental in the development of new medicinal compounds (Sohal, 2021).

Safety And Hazards

The safety information for 4-Chloropyridine-2,6-dicarbohydrazide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-chloropyridine-2,6-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEZLSRZGGPXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)NN)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285425
Record name 4-chloropyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-2,6-dicarbohydrazide

CAS RN

98276-29-0
Record name 4-chloropyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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